N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide

Chemical Synthesis Regioisomer Purity Procurement Specification

Researchers requiring regioselective functionalization of the 2,1,3-benzothiadiazole scaffold often face inconsistent purity in niche building blocks. This compound addresses that need with verified 95+% purity and the reactive 4-yl chloroacetamide handle for unambiguous SAR studies. - Enables covalent probe design with lower predicted lipophilicity (XlogP ~1.6) vs. methylated analogs, improving aqueous solubility in assay buffers. - Serves as a calibration standard for resolving positional isomers in chromatographic method development. - Room temperature storage eliminates cold-chain logistics, simplifying integration into parallel synthesis workflows.

Molecular Formula C8H6ClN3OS
Molecular Weight 227.67 g/mol
CAS No. 175203-29-9
Cat. No. B063182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
CAS175203-29-9
Molecular FormulaC8H6ClN3OS
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)NC(=O)CCl
InChIInChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13)
InChIKeyAATZDKLUXUTSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide Overview


N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide (CAS 175203-29-9) is a specialized heterocyclic building block featuring a 2,1,3-benzothiadiazole core functionalized with a reactive chloroacetamide group at the 4-position . With a molecular weight of 227.67 g/mol and formula C₈H₆ClN₃OS , this compound serves as a critical synthetic intermediate in medicinal chemistry and materials science, where the electron-deficient benzothiadiazole scaffold enables diverse derivatization strategies . The compound is commercially available from multiple suppliers at standard purities of 95% to 98%, with storage conditions typically specified as room temperature in sealed, dry environments .

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide: Generic Substitution Risks


CRITICAL NOTE: After an exhaustive search of primary research literature, patents, and authoritative databases, NO direct head-to-head quantitative biological or pharmacological comparison data were found for N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide (CAS 175203-29-9) against its closest analogs. The compound appears to function primarily as a niche synthetic intermediate rather than as a final bioactive molecule with published comparative efficacy data. The following evidence is based on structural analysis, vendor specifications, and computational property predictions. Users should exercise caution and verify all claims independently before making procurement decisions based on differentiation. The most significant quantifiable differentiators identified are regioisomeric positioning of the reactive chloroacetamide group (4-yl vs. 5-yl substitution) and substituent effects on physicochemical properties (hydrogen vs. methyl at the 5-position) , both of which critically influence downstream synthetic utility and molecular properties .

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide vs. Analogs: Key Differentiators


Regioisomeric Purity: 4-yl vs. 5-yl Isomer

The 4-yl regioisomer (target compound) is commercially available with a specified purity of ≥95% from multiple vendors, while the 5-yl positional isomer (N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide, CAS 842956-21-2) is listed without a publicly disclosed purity specification on major supplier platforms . This difference in documented purity directly impacts procurement confidence for applications requiring verified compound integrity. The 4-yl isomer benefits from broader commercial availability with transparent quality metrics, reducing the risk of regioisomeric contamination in downstream reactions where positional isomerism can profoundly alter reaction outcomes .

Chemical Synthesis Regioisomer Purity Procurement Specification

Storage: Room Temperature vs. Cold Chain

The target compound is specified for shipment and storage at room temperature in continental US regions by major suppliers, with optional refrigeration (2–8°C) for long-term storage . This contrasts with more structurally complex benzothiadiazole analogs that may require strict cold-chain handling. While direct comparator stability data are absent from the literature, the simpler molecular architecture and absence of hydrolytically sensitive functional groups beyond the chloroacetamide moiety support the vendor-stated room temperature storage classification, offering logistical advantages for high-throughput synthesis workflows where cold-chain dependencies introduce operational complexity and cost .

Chemical Logistics Storage Stability Synthetic Workflow

Lipophilicity: Unsubstituted vs. Methyl Analog

Computational predictions indicate the target compound (4-yl isomer, no additional ring substitution) has a calculated XlogP of approximately 1.6 . The 5-methyl substituted analog (2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide) introduces an additional methyl group that is predicted to increase lipophilicity by approximately 0.5–0.7 log units based on standard fragment-based contribution models . This difference in predicted lipophilicity translates to approximately 3- to 5-fold difference in theoretical octanol-water partition coefficient, which may significantly influence solubility, membrane permeability, and protein binding in biological assays when these compounds are used as synthetic intermediates for bioactive molecule construction .

Physicochemical Properties Drug Design Lipophilicity Prediction

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Synthesis

The 4-yl regioisomeric positioning of the chloroacetamide group on the benzothiadiazole scaffold enables regioselective nucleophilic substitution reactions to generate focused libraries of bioactive molecules. When procuring building blocks for structure-activity relationship (SAR) studies, the verified 95%+ purity of the 4-yl isomer provides greater confidence in reaction outcomes compared to analogs with unspecified purity metrics. The room temperature storage compatibility allows for seamless integration into parallel synthesis workflows without cold-chain bottlenecks, making this compound a practical choice for medicinal chemistry groups synthesizing kinase-targeted compound collections.

Materials Science: Organic Electronics Precursor

The 2,1,3-benzothiadiazole core is a well-established electron-accepting (n-type) building block for organic light-emitting diodes (OLEDs) and organic photovoltaics. The chloroacetamide functionality at the 4-position provides a reactive handle for covalent attachment to polymer backbones or surface functionalization. The absence of additional ring substituents (compared to methylated analogs) preserves the planarity and electronic properties of the benzothiadiazole chromophore , making this compound a cleaner precursor for materials applications where substituent-induced steric effects could compromise charge transport properties .

Chemical Biology: Activity-Based Probes & Covalent Ligands

The chloroacetamide group serves as an electrophilic warhead capable of reacting with cysteine thiols or other nucleophilic residues in target proteins. The lower predicted lipophilicity of the unsubstituted 4-yl compound (XlogP ~1.6) compared to methylated analogs suggests superior aqueous solubility, which is advantageous for maintaining probe solubility in biochemical assay buffers and reducing non-specific binding artifacts. This property profile supports the selection of this compound over more lipophilic alternatives when designing covalent probes intended for use in cellular or biochemical assay environments.

Analytical Chemistry: Purity Method Reference Standard

The distinct regioisomeric identity of the 4-yl compound versus its 5-yl analog provides a useful test case for developing chromatographic methods (HPLC, UPLC) to resolve positional isomers in benzothiadiazole-based compound collections. With its well-characterized purity profile from multiple vendors , this compound can serve as a calibration standard for method validation, ensuring that synthetic chemistry teams can accurately quantify regioisomeric impurities that may arise during benzothiadiazole functionalization reactions.

Technical Documentation Hub

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